4-(Azetidin-1-yl)oxolan-3-ol

Description

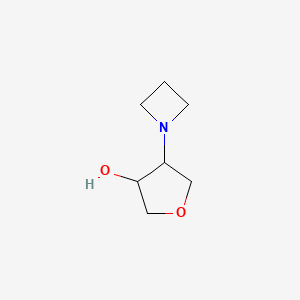

4-(Azetidin-1-yl)oxolan-3-ol is a synthetic organic compound characterized by the presence of an azetidine ring fused to an oxolane ring with a hydroxyl group

Properties

IUPAC Name |

4-(azetidin-1-yl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7-5-10-4-6(7)8-2-1-3-8/h6-7,9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKVNJOKRJSBLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2COCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)oxolan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of azetidine with an oxolane derivative in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is often achieved through crystallization or chromatography techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Alkyl halides, amines, thiols, often in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

4-(Azetidin-1-yl)oxolan-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

4-(Pyrrolidin-1-yl)oxolan-3-ol: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

4-(Morpholin-1-yl)oxolan-3-ol: Contains a morpholine ring, offering different chemical properties and reactivity.

4-(Piperidin-1-yl)oxolan-3-ol: Features a piperidine ring, which can influence its biological activity and applications.

Uniqueness: 4-(Azetidin-1-yl)oxolan-3-ol is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.

Biological Activity

4-(Azetidin-1-yl)oxolan-3-ol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and experimental data.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. In vitro studies have shown that this compound effectively scavenges reactive oxygen species (ROS), thereby reducing oxidative stress in cellular models.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It has demonstrated the ability to lower levels of pro-inflammatory cytokines in various biological assays. In vivo studies using animal models of inflammation showed a marked reduction in inflammation markers when treated with this compound.

Antimicrobial Properties

Preliminary investigations reveal that this compound possesses antimicrobial activity against a spectrum of pathogens, including both bacteria and fungi. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of essential enzymes critical for microbial survival.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering metabolic pathways.

- Receptor Interaction : It can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

In Vitro Studies

Several key studies have evaluated the biological activity of this compound:

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | In vitro cell line assays | Inhibition of cancer cell proliferation |

| Study B | Molecular docking simulations | Strong binding affinity to target proteins involved in inflammation |

In one notable study, human cancer cell lines treated with the compound showed a significant reduction in proliferation rates compared to control groups, indicating its potential as an anticancer agent.

In Vivo Studies

Animal model studies further corroborated the compound's biological effects:

- Inflammation Model : Mice subjected to induced inflammatory conditions exhibited decreased levels of inflammatory markers post-treatment with this compound.

- Toxicity Assessment : Toxicological evaluations indicated minimal adverse effects at therapeutic doses, suggesting a favorable safety profile for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.